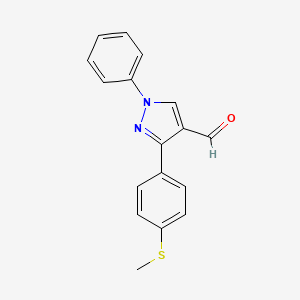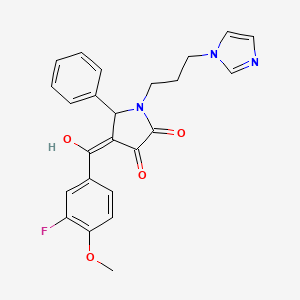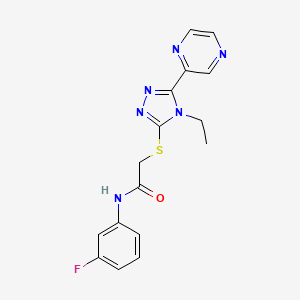
3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H18Cl2N2O5 and a molecular weight of 473.316 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, starting with the preparation of the 2,4-dichlorophenoxyacetic acid derivative. This derivative is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. The final step involves the esterification of this intermediate with 4-methoxybenzoic acid under specific reaction conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities .
化学反応の分析
Types of Reactions
3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
- 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
CAS番号 |
767339-03-7 |
|---|---|
分子式 |
C23H18Cl2N2O5 |
分子量 |
473.3 g/mol |
IUPAC名 |
[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-30-18-8-5-16(6-9-18)23(29)32-19-4-2-3-15(11-19)13-26-27-22(28)14-31-21-10-7-17(24)12-20(21)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChIキー |
PRPUGSVRUHRIRG-LGJNPRDNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12017259.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12017270.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017272.png)
![N'-[(E)-furan-2-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12017277.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12017290.png)

![2-Ethoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12017314.png)


![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12017327.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12017345.png)


